ethyl N-(benzhydrylideneamino)carbamate
Description
Properties
CAS No. |
6972-01-6 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
ethyl N-(benzhydrylideneamino)carbamate |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-16(19)18-17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,18,19) |
InChI Key |
VLCNWYFZEIJXGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation Approach
- Starting Materials: Ethyl carbamate (or its derivatives) and benzhydrylamine or benzhydrylidene precursors.
- Reaction Type: Imine formation via condensation.
- Typical Conditions: Mild acidic or neutral conditions, often in solvents such as ethanol or methanol.
- Catalysts: Sometimes acid catalysts or dehydrating agents are used to drive the equilibrium towards imine formation.
This method is straightforward and commonly employed for preparing Schiff bases like this compound.
Palladium-Catalyzed Carbonylation and Subsequent Derivatization
- Some synthetic routes involve palladium-catalyzed carbonylation reactions to introduce carbamate or ester functionalities before imine formation.
- For example, a palladium-catalyzed carbonylation of a bromide intermediate can yield an ethyl ester, which is then converted to the carbamate derivative.
- Subsequent condensation with benzhydrylamine forms the imine linkage.
This method allows for precise functional group manipulation and is useful for preparing high-purity intermediates for further transformations.
Research Outcomes and Optimization Data
While direct detailed tables specific to this compound are limited, related studies on similar carbamate and imine compounds provide valuable insights:
These parameters are critical when the preparation involves palladium-catalyzed carbonylation prior to imine formation.
Example Synthetic Route Summary
A representative synthetic sequence from recent medicinal chemistry research is as follows:
- Synthesis of Ethyl Ester Intermediate: Starting from a bromide precursor, a palladium-catalyzed carbonylation reaction yields an ethyl ester.
- Conversion to Carbamate: The ester is converted to the corresponding carbamate via aminolysis or reaction with ethyl carbamate derivatives.
- Imine Formation: The carbamate is reacted with benzhydrylamine or a benzhydrylidene precursor under mild conditions to form this compound.
- Purification and Characterization: The product is purified, often by recrystallization or chromatography, and characterized by NMR, MS, and purity assays (>98% purity reported in some studies).
Notes on Purity and Scale-Up
- High purity (>98%) has been achieved in reported syntheses, suitable for in vivo studies.
- Scale-up to hundreds of milligrams has been demonstrated, indicating the method's robustness for preparative chemistry.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Palladium-catalyzed carbonylation | Pd catalyst (e.g., Pd2(dba)3), base (NaOt-Bu), toluene, 65-110 °C | Ethyl ester intermediate |
| 2 | Carbamate formation | Aminolysis or reaction with ethyl carbamate | Carbamate intermediate |
| 3 | Imine formation (condensation) | Benzhydrylamine, mild acid or neutral solvent | This compound |
| 4 | Purification | Chromatography, recrystallization | High-purity final product |
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(benzhydrylideneamino)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
Ethyl N-(benzhydrylideneamino)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-(benzhydrylideneamino)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares ethyl N-(benzhydrylideneamino)carbamate with structurally or functionally related carbamates:
Key Findings
Stability and Reactivity: The benzhydrylideneamino group’s aromaticity and steric bulk likely enhance stability against nucleophiles and harsh conditions compared to ethyl or cyanoacetyl derivatives . Boc and Cbz groups are preferred for orthogonal deprotection in peptide synthesis, whereas the benzhydrylideneamino group may offer niche applications requiring acid-stable protection .
Toxicity: Ethyl carbamate is a known carcinogen, with metabolism via CYP2E1 leading to toxic N-hydroxy derivatives . Substituted carbamates like ethyl N-(cyanoacetyl)carbamate retain significant hazards (e.g., skin/eye irritation) , but bulkier groups (e.g., benzhydrylideneamino) may reduce metabolic activation.
Crystallinity :
- Carbamates with aromatic substituents, such as the methoxybenzylidene derivative in , exhibit robust crystallinity, facilitating structural analysis via X-ray diffraction . This property is advantageous for quality control in synthesis.
Deprotection Methods: Unlike Boc (acid-labile) and Cbz (hydrogenolysis-sensitive), the benzhydrylideneamino group may require specialized conditions (e.g., strong acids or photolysis), though direct evidence is lacking.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing ethyl N-(benzhydrylideneamino)carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation of benzophenone hydrazone with ethyl chloroformate under anhydrous conditions. Optimization includes:
- Catalyst Selection : Use of triethylamine or DMAP to enhance reactivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve yield by stabilizing intermediates.
- Temperature Control : Reactions are performed at 0–5°C to minimize side reactions like hydrolysis.
- Validation : Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and confirm purity via melting point analysis.
- Example Table :
| Reagent | Molar Ratio | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Benzophenone hydrazone | 1.0 | THF | 0 | 68 |
| Ethyl chloroformate | 1.2 | THF | 0 | 72 |
Q. How can the structure of this compound be confirmed spectroscopically?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic peaks: δ 1.3 ppm (CH₃ of ethyl group), δ 4.2 ppm (CH₂ of ethyl group), δ 7.3–7.5 ppm (aromatic protons from benzhydrylidene) .
- ¹³C NMR : Confirm carbamate carbonyl at δ 155–160 ppm.
- IR : Stretching vibrations at 1700–1750 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C-N) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 296.3 (calculated for C₁₆H₁₆N₂O₂).
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Moisture Sensitivity : Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., silica gel) .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Light Sensitivity : Use amber glassware to prevent photodegradation of the hydrazone moiety .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and intermediates. Focus on the carbamate’s electrophilicity at the carbonyl carbon .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DCM) on reaction kinetics using COMSOL Multiphysics .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).
Q. How should researchers resolve contradictions in reported catalytic activities of this compound derivatives?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., catalyst loading, solvent polarity) to identify confounding variables .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, PCA) to isolate trends across studies .
- Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., fixed humidity, inert atmosphere) .
Q. What theoretical frameworks guide the study of this compound’s electronic properties?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict reactivity in cycloadditions or redox reactions.
- Hammett Analysis : Correlate substituent effects on the benzhydrylidene group with reaction rates .
- Spectroscopic Alignment : Validate computational models by matching predicted UV-Vis spectra (TD-DFT) with experimental data .
Data Analysis & Validation
Q. How can researchers ensure statistical rigor in analyzing catalytic performance data for this compound?
- Methodological Answer :
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points.
- Error Propagation : Calculate uncertainties in yield, turnover frequency (TOF), and enantiomeric excess (ee) using Monte Carlo simulations .
- Cross-Validation : Compare results across multiple batches or independent labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
